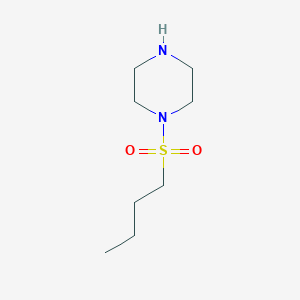

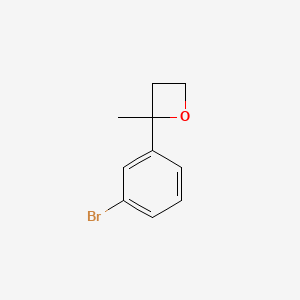

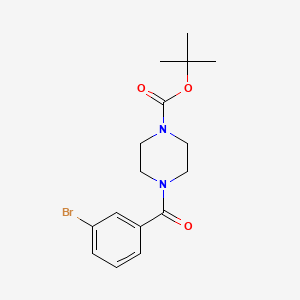

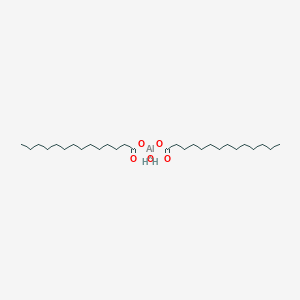

![molecular formula C9H7N5S B1612693 2-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline CAS No. 936074-87-2](/img/structure/B1612693.png)

2-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline

Vue d'ensemble

Description

2-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline, also known as 2-TAT, is an organic compound with a wide range of applications in the field of chemical synthesis. It is a heterocyclic compound, containing both a triazole and thiadiazole ring, and is commonly used in the synthesis of other compounds. 2-TAT is a versatile compound that can be used in a variety of different reactions, and has been studied for its potential applications in medicinal chemistry and drug development.

Applications De Recherche Scientifique

Anticancer Activity

The triazolothiadiazine core has been explored for its potential in cancer therapy. Compounds with this core have shown promising results as anti-breast cancer agents through dual PARP-1 and EGFR targets inhibition . For instance, certain derivatives have exhibited cytotoxic activities against MDA-MB-231 breast cancer cells, inducing apoptosis and arresting the cell cycle .

Antimicrobial and Antifungal Properties

This class of compounds has demonstrated significant antimicrobial and antifungal activities. The triazolo-thiadiazole system, being analogous to thiosemicarbazide and biguanide, exhibits a broad spectrum of biological activities, including antimicrobial effects . Their rigid structure and stabilized configuration enhance their efficacy as antifungal agents .

Analgesic and Anti-inflammatory Uses

The analgesic and anti-inflammatory properties of triazolothiadiazine derivatives make them valuable in pain management and inflammation treatment. They have been pharmacologically evaluated and found effective in reducing pain and inflammation in experimental models .

Enzyme Inhibition

These compounds serve as enzyme inhibitors with a wide range of applications. They have been identified as carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors . Such inhibitors are crucial in treating various conditions, including glaucoma, Alzheimer’s disease, and obesity.

Drug Design and Discovery

The structural features of triazolothiadiazine allow for a variety of substituents to be added, enabling the design of drugs with specific three-dimensional interactions with target receptors. This versatility is key in the rational design and development of new drugs for multifunctional diseases .

Mécanisme D'action

Target of Action

The primary targets of 2-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline are PARP-1 and EGFR . PARP-1 (Poly ADP ribose polymerase 1) is a key protein involved in DNA repair, while EGFR (Epidermal Growth Factor Receptor) plays a crucial role in cell growth and proliferation .

Mode of Action

This compound interacts with its targets by inhibiting their activity. It exhibits promising dual enzyme inhibition of PARP-1 and EGFR . The inhibition of these targets disrupts DNA repair and cell growth processes, leading to cell death .

Biochemical Pathways

The compound affects the DNA repair and cell growth pathways. By inhibiting PARP-1, it disrupts the DNA repair pathway, leading to accumulation of DNA damage in the cells . By inhibiting EGFR, it disrupts the cell growth pathway, leading to inhibition of cell proliferation .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .

Result of Action

The compound exhibits cytotoxic activities against certain cancer cells. For instance, it has shown significant cytotoxic activities against MDA-MB-231 breast cancer cells . It induces apoptosis in these cells, arresting the cell cycle at the G2/M phase . It also upregulates P53, Bax, caspase-3, caspase-8, and caspase-9 gene levels, while downregulating the Bcl2 level .

Propriétés

IUPAC Name |

2-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N5S/c10-7-4-2-1-3-6(7)8-13-14-5-11-12-9(14)15-8/h1-5H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXBAPDUJKAIRGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN3C=NN=C3S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30587995 | |

| Record name | 2-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline | |

CAS RN |

936074-87-2 | |

| Record name | 2-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

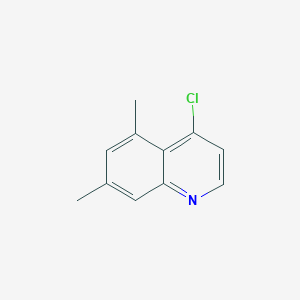

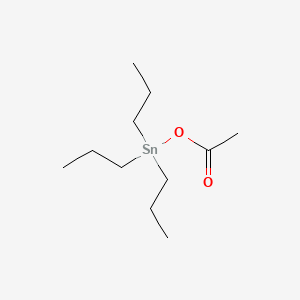

![3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carbonitrile](/img/structure/B1612616.png)